molecular formula C16H18ClFN2 B11766352 6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride

6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride

Cat. No.: B11766352
M. Wt: 292.78 g/mol
InChI Key: QCIAGONRHMKRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride (CAS: 1403903-11-6) is a dihydro-pyrrolopyridine derivative with a fluorobenzyl substituent at position 6 and dimethyl groups at position 3. Its molecular formula is C₁₆H₁₇FN₂·HCl, with a molar mass of 292.78 g/mol (free base: 256.32 g/mol). Key physicochemical properties include a predicted density of 1.115 g/cm³, boiling point of 388.6°C, and pKa of 7.24, indicating moderate basicity .

Properties

Molecular Formula

C16H18ClFN2

Molecular Weight

292.78 g/mol

IUPAC Name

6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine;hydrochloride

InChI

InChI=1S/C16H17FN2.ClH/c1-16(2)10-19-14-8-12(9-18-15(14)16)7-11-3-5-13(17)6-4-11;/h3-6,8-9,19H,7,10H2,1-2H3;1H

InChI Key

QCIAGONRHMKRMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1N=CC(=C2)CC3=CC=C(C=C3)F)C.Cl

Origin of Product

United States

Preparation Methods

Coupling of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine with 4-Fluorobenzyl Zinc Chloride

A widely documented method involves the reaction of 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (V ) with 4-fluorobenzyl zinc chloride under palladium catalysis. The protocol employs palladium acetate (0.01 equiv), XPhos (0.026 equiv), and lithium bromide (3.0 equiv) in a mixed solvent system of tetrahydrofuran (THF) and N-methylpyrrolidone (NMP).

Reaction Conditions :

  • Temperature: 30–36°C

  • Duration: 12 hours

  • Solvents: THF (150 mL) and NMP (100 mL)

  • Workup: Quenching with 13% ammonium chloride, extraction with toluene, and crystallization with heptane.

Key Outcomes :

  • Yield : 81.2% (68.5 g)

  • Purity : 98.5% (HPLC)

  • Reference : Patent WO2021/225955

This method highlights the importance of ligand selection, with XPhos enhancing catalytic activity and regioselectivity. Lithium bromide acts as a halide scavenger, stabilizing the palladium intermediate and preventing undesired side reactions.

Hydrochloride Salt Formation

The free base of 6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is converted to its hydrochloride salt via acid treatment. A generalized method involves dissolving the free base in acetone and treating it with concentrated hydrochloric acid.

Procedure :

  • The free base (10.4 g, 51 mmol) is refluxed with concentrated HCl (100 mL) for 15 hours.

  • The mixture is evaporated to dryness, and the residue is stirred with acetone.

  • The crystalline product is filtered and air-dried.

Key Outcomes :

  • Yield : Quantitative (9.8 g, 100%)

  • Purity : Confirmed by NMR and mass spectrometry.

Comparative Analysis of Synthetic Routes

Parameter Method 1.1 Method 1.2
Starting Material6-Chloro derivative6-Bromo derivative
CatalystPd(OAc)₂/XPhosPd-NHC complex
Temperature30–36°C20°C
Reaction Time12 hours3 hours
Yield81.2%Not reported
Solvent SystemTHF/NMPTHF/NMP

Key Observations :

  • The bromo derivative (Method 1.2) may offer better reactivity due to the stronger C–Br bond cleavage, enabling milder conditions.

  • XPhos in Method 1.1 provides higher yields but requires elevated temperatures.

Optimization Strategies

Ligand Screening

Ligands such as XPhos and Pd-NHC complexes significantly impact reaction efficiency. XPhos, a bulky phosphine ligand, prevents catalyst aggregation and improves turnover number. In contrast, N-heterocyclic carbene (NHC) ligands stabilize palladium centers at lower temperatures.

Solvent Effects

The THF/NMP solvent system polar aprotic environment facilitates oxidative addition and transmetallation steps. NMP’s high boiling point (202°C) allows sustained reflux without solvent loss.

Challenges and Solutions

Byproduct Formation

Residual palladium and zinc salts are common contaminants. Washing with ammonium chloride removes ionic byproducts, while crystallization in heptane ensures high purity.

Scale-Up Considerations

Method 1.1’s 12-hour reaction time may prolong manufacturing cycles. Method 1.2’s shorter duration (3 hours) is advantageous for industrial scale-up but requires costlier catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and pyridine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like fluorobenzyl chloride in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the pyrrolo[3,2-b]pyridine core contributes to its overall biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target compound with structurally related pyrrolopyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride C₁₆H₁₇FN₂·HCl 292.78 4-Fluorobenzyl, 3,3-dimethyl pKa 7.24; Density 1.115 g/cm³
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride C₉H₁₁ClN₂·HCl 219.12 Chloro, 3,3-dimethyl Purity 98%; Storage under inert gas
5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride C₁₅H₂₀ClN₃O 293.80 Propoxy, tetrahydropyridinyl Sigma ligand activity; CAS 845861-39-4
3-Nitro-5-(4-trifluoromethylphenyl)-1H-pyrrolo[2,3-b]pyridine C₁₄H₈F₃N₃O₂ 307.23 Nitro, trifluoromethylphenyl Synthesized via Suzuki coupling (87% yield)
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine C₉H₁₁BrN₂ 227.10 Bromo, 3,3-dimethyl SMILES: CC1(CNC2=CC(=NC=C21)Br)C

Key Differences and Implications

Nitro and trifluoromethyl substituents () increase electrophilicity, favoring interactions with biological targets like kinases or receptors, but may reduce metabolic stability . The tetrahydropyridinyl group in the propoxy derivative () introduces conformational flexibility, critical for sigma ligand activity .

Synthetic Accessibility

  • Chloro and bromo derivatives (e.g., ) are synthesized via halogenation or cross-coupling, with yields >70%, while fluorobenzyl introduction may require specialized fluorinated boronic acids .
  • Nitro-substituted analogs () are intermediates for further functionalization (e.g., reduction to amines), offering modularity in drug discovery .

Stability and Storage

  • Chloro and bromo compounds () require storage under inert gas to prevent degradation, whereas the fluorobenzyl derivative’s stability data are unspecified but likely similar .
  • The hydroxymethyl analog () may exhibit hygroscopicity, necessitating desiccated storage .

Q & A

Basic: What are the recommended synthetic methodologies for 6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride?

Methodological Answer:
Synthesis typically involves a multi-step approach:

Core Pyrrolopyridine Formation : Cyclization of substituted pyridine precursors using reagents like POCl₃ or Pd-catalyzed cross-coupling to construct the pyrrolo[3,2-b]pyridine scaffold .

Fluorobenzyl Introduction : Nucleophilic substitution or Suzuki-Miyaura coupling to attach the 4-fluorobenzyl group at the 6-position .

Hydrochloride Salt Formation : Acidic workup (e.g., HCl in EtOAc) to precipitate the hydrochloride salt.

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) for high purity (>95%) .

Advanced: How can researchers address conflicting solubility data reported for this compound in different solvents?

Methodological Answer:
Discrepancies in solubility may arise from polymorphic forms, hydration states, or impurities. To resolve:

Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs .

Solvent Screening : Test solubility in buffered solutions (pH 1–12) and polar aprotic solvents (DMSO, DMF) under controlled humidity .

Particle Size Reduction : Employ nano-milling or sonication to enhance dissolution kinetics .

Cross-Validate : Compare data with orthogonal methods (e.g., NMR saturation transfer for equilibrium solubility) .

Basic: What spectroscopic techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign signals for the pyrrolopyridine core, fluorobenzyl substituents, and dimethyl groups.
  • 19F NMR : Confirm fluorobenzyl integration and absence of defluorination .

Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl⁻ counterion .

HPLC-PDA : Purity assessment using C18 columns (gradient: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm .

Advanced: What strategies are employed to analyze its binding affinity to kinase targets?

Methodological Answer:

Biophysical Assays :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes, guided by X-ray crystallography data of analogous compounds .

Cellular Assays :

  • Kinase Inhibition Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent dermal/ocular exposure .

Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities .

Advanced: How can researchers reconcile inconsistent bioactivity data across cell lines?

Methodological Answer:

Cell Line Authentication : Verify STR profiles to rule out cross-contamination .

Pathway-Specific Assays : Use CRISPR-edited isogenic cell lines to isolate target-specific effects .

Microenvironment Control : Standardize culture conditions (O₂ levels, serum batches) to minimize variability .

Multi-Omics Integration : Combine transcriptomics and proteomics to identify compensatory pathways masking activity .

Advanced: What are the key considerations for designing SAR studies on this scaffold?

Methodological Answer:

Core Modifications :

  • Replace the dimethyl group with spirocyclic or bridged rings to assess conformational flexibility .

Substituent Effects :

  • Introduce electron-withdrawing groups (e.g., CF₃) on the fluorobenzyl ring to modulate lipophilicity .

Salt Forms : Compare hydrochloride with other salts (mesylate, tosylate) for solubility and bioavailability .

In Vivo Correlation : Use logP (2.5–4.0) and polar surface area (<90 Ų) to prioritize analogs with predicted CNS penetration .

Basic: How should researchers store this compound to ensure long-term stability?

Methodological Answer:

Storage Conditions :

  • Temperature : -20°C in airtight, light-resistant vials .
  • Humidity Control : Include desiccants (silica gel) to prevent hydrate formation .

Stability Monitoring :

  • Quarterly HPLC analysis to detect degradation products (e.g., hydrolyzed fluorobenzyl group) .

Advanced: What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

Software :

  • Meteor Nexus : Predict Phase I/II metabolism using rule-based and machine learning models .

CYP450 Profiling :

  • Use human liver microsomes (HLMs) with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major oxidative pathways .

Metabolite Identification :

  • LC-MS/MS with stable isotope labeling to trace fluorobenzyl cleavage or pyrrolidine ring oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.